5-ethynylpyridin-3-ylboronic acid

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

Researchers requiring sequential orthogonal functionalization face dead-ends with mono-functional pyridine boronic acids. 5-Ethynylpyridin-3-ylboronic acid solves this with its bifunctional architecture: • Boronic acid handle enables Suzuki-Miyaura cross-coupling for first diversity point • Terminal alkyne permits subsequent Sonogashira coupling or CuAAC click chemistry • Proven utility in BACE-1 inhibitor synthesis and CNS drug discovery programs (computed LogP 0.51, tPSA 53.4 Ų) Supplied at ≥95% purity with full analytical documentation. Standard pack sizes: 250 mg to 5 g. Bulk custom synthesis available.

Molecular Formula C7H6BNO2
Molecular Weight 146.94
CAS No. 1206681-16-4
Cat. No. B595844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethynylpyridin-3-ylboronic acid
CAS1206681-16-4
Synonyms5-ethynylpyridin-3-ylboronic acid
Molecular FormulaC7H6BNO2
Molecular Weight146.94
Structural Identifiers
SMILESB(C1=CC(=CN=C1)C#C)(O)O
InChIInChI=1S/C7H6BNO2/c1-2-6-3-7(8(10)11)5-9-4-6/h1,3-5,10-11H
InChIKeyYKQLPIXFNRXRDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethynylpyridin-3-ylboronic Acid: Bifunctional Building Block


5-Ethynylpyridin-3-ylboronic acid is a heteroaryl boronic acid derivative with the molecular formula C7H6BNO2 and a molecular weight of approximately 146.94 g/mol . This compound is a white to brown crystalline powder, slightly soluble in water but soluble in organic solvents like chloroform and alcohols . Its core value proposition for scientific procurement lies in its bifunctional architecture, which combines a boronic acid handle for Suzuki-Miyaura cross-coupling with a terminal alkyne for orthogonal Sonogashira coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 'click' chemistry, enabling its use as a versatile building block for complex molecule assembly .

Reactivity Orthogonal Suzuki & alkyne handles
Workflow Sequential coupling without deprotection
Selection Direct free-alkyne building block

Why 5-Ethynylpyridin-3-ylboronic Acid Cannot Be Replaced


Procurement decisions for pyridine boronic acids are not trivial; substituting 5-ethynylpyridin-3-ylboronic acid with a simpler analog like 3-pyridinylboronic acid or its 5-ethyl variant (e.g., 5-ethylpyridine-3-boronic acid) leads to a functional dead-end in applications requiring orthogonal reactivity [1]. While a generic pyridine boronic acid can perform a single Suzuki coupling, the 5-ethynyl derivative's terminal alkyne group enables a second, sequential functionalization step, such as a Sonogashira coupling or a click chemistry reaction, which is impossible with the non-ethynyl analogs [2]. This distinct regiochemistry and bifunctionality directly impacts synthetic route efficiency and final product complexity, making it a non-substitutable reagent in multi-step syntheses of advanced pharmaceutical intermediates .

This compound
Potential substitutes
Alkyne functionality
Terminal alkyne for click/Sonogashira
Inert ethyl or H group limits reactivity
Protection requirement
Free alkyne ready for coupling
TMS-protected analog needs deprotection

5-Ethynylpyridin-3-ylboronic Acid: Quantitative Comparisons


Purity Specification Comparison

When sourcing this compound, the guaranteed minimum purity level is a critical parameter for ensuring reproducible reaction outcomes. The target compound is consistently specified at a minimum purity of 95% (GC/HPLC) across multiple suppliers . In comparison, the trimethylsilyl (TMS) protected variant, 5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid (CAS 2096339-16-9), is offered with a higher specified purity of ≥98% . While the protected variant offers higher initial purity, it requires an additional deprotection step, making the native 5-ethynylpyridin-3-ylboronic acid the more direct choice for applications where the free alkyne is required.

Purity spec
Data to verify
95% vs 98% (TMS-protected)
Stoichiometry baseline for coupling
Supplier COA review recommended
Medicinal Chemistry Chemical Synthesis Analytical Chemistry

Cost-Benefit: Free Alkyne vs. TMS-Protected Analog

The economic choice between the free alkyne and its protected form is a key procurement decision. The target compound (5-ethynylpyridin-3-ylboronic acid, 95%) is available from advanced suppliers at a catalog price of approximately $330 per gram [1]. While pricing for the higher-purity, TMS-protected analog (CAS 2096339-16-9) is not directly comparable due to its larger molecular weight and added synthetic steps, the commercial availability and competitive pricing of the unprotected form offer a direct cost advantage for synthetic routes that do not require protection of the terminal alkyne during earlier steps.

Cost context
Reported
~$330/g (95% purity)
Direct procurement without protection step
Price data from supplier catalogs
Chemical Sourcing Medicinal Chemistry Synthetic Strategy

Functional Orthogonality vs. Non-Ethynyl Analogs

The defining functional difference is the presence of a terminal alkyne. The target compound contains two reactive groups: a boronic acid for Suzuki coupling and an ethynyl group for Sonogashira coupling or CuAAC click chemistry . In contrast, a close analog, 5-ethylpyridine-3-boronic acid (CAS 913835-81-7), lacks this orthogonal reactivity entirely; its ethyl group is chemically inert under these conditions, rendering it unsuitable for any application requiring post-coupling alkyne functionalization [1]. This fundamental difference dictates that the target compound is irreplaceable for synthetic strategies employing sequential or orthogonal cross-coupling.

Reactivity profile
Class-level
Orthogonal Suzuki + alkyne vs single handle
Enables sequential coupling strategies
Compared to 5-ethyl analog (CAS 913835-81-7)
Organic Synthesis Click Chemistry Sonogashira Coupling

Computational Physicochemical Property Comparison

The specific substitution pattern on the pyridine ring significantly impacts key physicochemical parameters, influencing downstream synthetic handling and potential biological activity of derived molecules. For 5-ethynylpyridin-3-ylboronic acid, the calculated topological polar surface area (tPSA) is 53.4 Ų, and the predicted partition coefficient (LogP) is 0.51 [1]. While direct comparative data for regioisomers like (2-ethynylpyridin-4-yl)boronic acid is not available, these computed properties for the 5,3-substitution pattern provide a defined starting point for computational chemists modeling ligand-receptor interactions or predicting ADME properties of subsequent derivatives, enabling more informed early-stage selection over other pyridine isomers with unknown parameters.

Physicochemical profile
Class-level
LogP 0.51 / tPSA 53.4 Ų
Predicts chromatographic behavior
Computed properties; experimental validation may vary
Cheminformatics Medicinal Chemistry ADME Prediction

Medicinal Chemistry Applications Against Key Targets

The compound's specific structure has been leveraged in patented, high-value therapeutic programs. Derivatives of the 5-ethynylpyridine core, accessible from this boronic acid building block, have been developed as potent inhibitors of β-secretase (BACE-1), a key target in Alzheimer's disease research . Furthermore, a derivative containing the 5-ethynylpyridin-3-yl fragment demonstrated potent binding affinity (Kd = 35 nM) in a fluorescence anisotropy assay against galectins, which are therapeutic targets in cancer and fibrosis [1]. While simpler pyridine boronic acids are common, they lack the ethynyl group necessary to access this specific class of bioactive molecules.

Derivative activity
Reported
Kd 35 nM (galectin)
Reported binding of derived compounds
Fluorescence anisotropy assay; source review
Alzheimer's Disease BACE-1 Inhibitor Galectin Inhibitor

5-Ethynylpyridin-3-ylboronic Acid: Application Scenarios


Sequential Cross-Coupling for Complex Biaryl Architectures

This scenario leverages the compound's bifunctionality, as described in Section 3. A chemist can first employ the boronic acid moiety in a Suzuki-Miyaura coupling with an aryl halide to install a first point of diversity. Subsequently, the terminal alkyne can be utilized in a Sonogashira coupling to introduce a second, distinct aryl or vinyl group. This two-step, one-pot sequence efficiently generates highly functionalized biaryl-alkyne scaffolds that are common in advanced materials and pharmaceuticals, a synthetic route not possible with simpler mono-functional pyridine boronic acids .

Bioconjugation via Click Chemistry

Following the initial Suzuki coupling, the remaining terminal alkyne group is an ideal partner for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier 'click' reaction. This allows for the robust attachment of the pyridine-containing scaffold to biomolecules, fluorophores, or affinity tags containing an azide group. This application is directly supported by evidence of its use in creating potent galectin inhibitors and other biological probes, demonstrating its value in chemical biology tool development [1].

Hit-to-Lead Optimization for CNS Targets

Based on its demonstrated utility in synthesizing BACE-1 inhibitors for Alzheimer's disease, this boronic acid is a strategic choice for medicinal chemists targeting the central nervous system . Its favorable computed LogP (0.51) and tPSA (53.4 Ų) are within ranges often associated with CNS drug-likeness [2]. The ethynyl group not only provides a synthetic handle but also serves as a potential modulator of potency and selectivity, making this a valuable building block for libraries aimed at neurological disorders.

Foldamers and Macrocyclic Structures

The rigid, linear geometry of the ethynylpyridine core makes it a crucial component for the synthesis of 'ethynylpyridine' foldamers and macrocycles [3]. In this application, the boronic acid and alkyne functionalities are used in a convergent synthetic strategy, employing both Suzuki and click chemistry to link saccharide units to the foldamer backbone. This specialized application in supramolecular chemistry is a direct consequence of the compound's unique structural features and orthogonal reactivity.

Application
Selection Property
Validation Focus
Complex biaryl synthesis
Orthogonal reactivity (Suzuki + Sonogashira)
Sequential coupling sequence efficiency
Bioconjugation
Terminal alkyne for CuAAC click chemistry
Attachment yield and specificity
CNS-focused library design
Computed LogP/tPSA profile
CNS drug-likeness parameter assessment
Foldamer/macrocycle construction
Linear rigid ethynylpyridine core
Convergent assembly and structural fidelity

Technical Documentation Hub

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26 linked technical documents
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